molecular formula C13H14ClNO B1439164 4-(2-Methylphenoxy)aniline hydrochloride CAS No. 1185297-05-5

4-(2-Methylphenoxy)aniline hydrochloride

Cat. No.: B1439164
CAS No.: 1185297-05-5
M. Wt: 235.71 g/mol
InChI Key: XRKANFQZAGDYRQ-UHFFFAOYSA-N
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Description

4-(2-Methylphenoxy)aniline hydrochloride is an aromatic amine derivative characterized by a phenoxy group substituted with a methyl group at the 2-position and an aniline moiety. This compound serves as a versatile building block in organic synthesis and pharmaceutical research due to its reactive amine group and aromatic stability. The hydrochloride salt form enhances its solubility in polar solvents, facilitating its use in reactions requiring protonated amines.

Its molecular formula is inferred as C₁₃H₁₄ClNO, with a molecular weight of approximately 243.71 g/mol (calculated based on structural analogs) . Applications span drug discovery, material science, and agrochemical development, leveraging its structural flexibility to introduce phenoxy-aniline motifs into target molecules .

Properties

IUPAC Name

4-(2-methylphenoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKANFQZAGDYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach for 4-(2-Methylphenoxy)aniline hydrochloride involves the formation of the phenoxy-aniline linkage through nucleophilic aromatic substitution or coupling reactions between 2-methylphenol and aniline derivatives.

Direct Nucleophilic Substitution Reaction

  • Reactants: 2-methylphenol (o-cresol) and aniline
  • Mechanism: The phenol is deprotonated under basic conditions to form the phenoxide ion, which acts as a nucleophile attacking the electrophilic site on an aniline derivative or its activated form.
  • Conditions: Elevated temperature, polar aprotic solvents such as dimethylformamide (DMF), and bases like potassium carbonate (K₂CO₃) to generate the phenoxide ion.
  • Outcome: Formation of 4-(2-Methylphenoxy)aniline, which can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Palladium-Catalyzed Coupling Reactions (Suzuki–Miyaura or Ullmann-type Coupling)

  • Catalyst: Palladium complexes facilitate the carbon-oxygen bond formation between 2-methylphenol and aniline derivatives.
  • Advantages: Higher selectivity, milder reaction conditions, and better yields.
  • Typical Conditions: Use of palladium catalysts under inert atmosphere, moderate heating, and suitable ligands to enhance catalyst activity.
  • Example: Reaction of 2-methylphenol with an aryl halide derivative of aniline under Pd catalysis.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Dimethylformamide (DMF), toluene DMF favors nucleophilic substitution
Base Potassium carbonate (K₂CO₃) Generates phenoxide ion
Temperature 80–120 °C Elevated temperature promotes reaction rate
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄) Enhances coupling efficiency
Reaction Time 6–24 hours Depends on scale and catalyst
Workup Acidification with HCl to form hydrochloride salt Facilitates isolation and purification

Research Findings and Comparative Data

Research indicates that the use of palladium-catalyzed coupling reactions improves yield and purity compared to direct nucleophilic substitution. For example, yields of over 90% have been reported under optimized Pd-catalyzed conditions, whereas direct substitution may suffer from lower yields and side reactions.

Method Yield (%) Purity (%) Advantages Disadvantages
Direct nucleophilic substitution 70–85 90–95 Simpler setup, fewer reagents Longer reaction times, lower yield
Pd-catalyzed coupling 90–95 >98 High selectivity, milder conditions Requires expensive catalyst

Summary Table of Preparation Methods

Step Description Typical Conditions Yield Range Reference Notes
Phenol Deprotonation 2-Methylphenol + base → phenoxide ion K₂CO₃, DMF, 100 °C Essential for nucleophilic attack
Nucleophilic Aromatic Substitution Phenoxide attacks aniline derivative 80–120 °C, 6–24 h 70–85% Direct method, simpler but less efficient
Pd-Catalyzed Coupling Palladium catalyzed C–O bond formation Pd catalyst, inert atmosphere, 80–100 °C 90–95% Preferred for high purity and yield
Hydrochloride Salt Formation Acidification with HCl to isolate salt Room temperature Quantitative Enhances stability
Purification Recrystallization or chromatography Ethanol/water or silica gel column Ensures high purity

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenoxy)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, reduced aniline derivatives from reduction, and various substituted aniline compounds from nucleophilic substitution .

Scientific Research Applications

Chemistry

4-(2-Methylphenoxy)aniline hydrochloride serves as a building block in organic synthesis . It is utilized in the development of new materials and compounds, particularly in synthesizing dyes and pigments. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Biology

The compound is under investigation for its potential biological activity . Studies have indicated that it interacts with various biomolecules, which could lead to significant findings in biochemical research.

Medicine

Research is ongoing to explore its potential therapeutic applications , particularly as a precursor in drug synthesis. Notably, it has shown promise in anticancer therapies due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines including melanoma (A2058) and breast cancer (MCF-7 and MDA-MB-231), with IC50 values ranging from 15.37 µM to 31.2 µM depending on the cell type.
  • Mechanistic Insights : Cytotoxicity is attributed to oxidative stress induction and mitochondrial function disruption, leading to increased apoptosis rates.

Antimicrobial Activity

The compound also displays promising antimicrobial activity against several bacterial strains, making it relevant for developing new antibiotics amid rising antibiotic resistance.

Case Studies

Several notable case studies have explored the efficacy of this compound:

  • Melanoma Treatment : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human melanoma cells, supporting its potential use as an adjunct therapy.
  • Breast Cancer Research : Investigations revealed significant reductions in breast cancer cell growth and viability when treated with this compound compared to control groups.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenoxy)aniline hydrochloride involves its interaction with specific molecular targets. The phenoxy and aniline groups allow it to participate in various chemical reactions, potentially affecting biological pathways. The exact molecular targets and pathways are subjects of ongoing research, but its structure suggests it could interact with enzymes and receptors involved in oxidative and reductive processes .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The 2-methylphenoxy group in the target compound enhances steric bulk and electron-donating properties compared to halogenated analogs like 3-Chloro-4-Methoxyaniline Hydrochloride . This influences reactivity in electrophilic substitution reactions. Electron-Withdrawing Groups: Compounds like 4-(Trifluoromethyl)aniline hydrochloride (4-CF₃) exhibit increased acidity and stability due to the strong electron-withdrawing trifluoromethyl group, making them suitable for coupling reactions .

Commercial and Industrial Relevance

  • The target compound is priced at $294.00 per 500 mg (Santa Cruz Biotechnology), comparable to fluorinated derivatives (e.g., $294.00 for 500 mg of 4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline) . This reflects the cost impact of complex substituents.

Biological Activity

4-(2-Methylphenoxy)aniline hydrochloride, a compound characterized by its unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, biochemical interactions, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN. The compound features a phenoxy group attached to an aniline structure, which is critical for its biological interactions.

Target Interactions

This compound exhibits a range of biological activities through its interaction with various cellular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, particularly topoisomerase II, which plays a crucial role in DNA replication and cell division. This inhibition can lead to apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies indicate that this compound induces G2 phase cell cycle arrest, effectively halting the division of malignant cells and promoting programmed cell death.

Biochemical Pathways

The compound is involved in several key biochemical pathways that regulate cellular functions:

  • Signal Transduction : It influences various signaling pathways that control cell growth and survival. The modulation of these pathways can enhance the sensitivity of cancer cells to other therapeutic agents .
  • Metabolic Interactions : this compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that may contribute to its biological effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma (A2058) and breast cancer (MCF-7 and MDA-MB-231), with IC50 values ranging from 15.37 µM to 31.2 µM depending on the cell type .
  • Mechanistic Insights : The observed cytotoxicity is attributed to its ability to induce oxidative stress and disrupt mitochondrial function in cancer cells, leading to increased apoptosis rates .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains. This aspect is particularly relevant for developing new antibiotics in an era of increasing antibiotic resistance.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Melanoma Treatment : A study involving human melanoma cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its potential use as an adjunct therapy in melanoma management .
  • Breast Cancer Research : In another investigation, the compound's ability to inhibit breast cancer cell proliferation was assessed, revealing significant reductions in cell growth and viability compared to control groups .

Data Summary

Biological ActivityCell LineIC50 (µM)Mechanism
AnticancerA2058 (Melanoma)15.37Topoisomerase II inhibition
AnticancerMDA-MB-23120.99G2 phase arrest
AnticancerMCF-722.72Induction of apoptosis
AntimicrobialVarious BacteriaVariesDisruption of bacterial cell walls

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(2-methylphenoxy)aniline hydrochloride, and how do reaction conditions influence yield and purity?

  • The compound is typically synthesized via nucleophilic aromatic substitution or Ullmann coupling between 2-methylphenol derivatives and 4-nitroaniline, followed by reduction of the nitro group and subsequent hydrochlorination. Critical parameters include temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., CuI for Ullmann reactions). Impurities such as unreacted intermediates or over-reduced byproducts (e.g., hydroxylamine derivatives) require rigorous purification via recrystallization or column chromatography .

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

  • 1H/13C NMR : Key peaks include aromatic protons (δ 6.8–7.3 ppm for biphenyl systems), methyl groups (δ 2.3–2.5 ppm), and amine protons (δ 5.1–5.3 ppm, broad). FT-IR confirms the presence of NH2 (3350–3450 cm⁻¹) and C-O-C (1250 cm⁻¹) groups. HPLC-MS (ESI+) should show a molecular ion peak at m/z 214.1 [M+H]+ (free base) and chloride adducts .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • The hydrochloride salt is soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Stability studies indicate decomposition >200°C, with hygroscopicity requiring storage under inert gas. Acidic conditions (pH <3) stabilize the protonated amine, while alkaline conditions (pH >8) risk free base precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 4-(2-methylphenoxy)aniline derivatives?

  • Discrepancies in IC50 values (e.g., receptor binding vs. cellular assays) may arise from assay conditions (e.g., buffer ionic strength, serum proteins). Normalize data using internal standards (e.g., reference inhibitors) and validate via orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). Cross-reference structural analogs (e.g., 4-methoxyaniline hydrochloride ) to isolate substituent-specific effects .

Q. What strategies optimize the synthesis of this compound for scale-up while minimizing genotoxic impurities?

  • Implement QbD principles:

  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FT-IR or Raman spectroscopy.
  • Genotoxin Control : Use scavengers (e.g., thiourea for nitroso intermediates) and validate impurity removal via LC-MS/MS (detection limit ≤1 ppm).
  • Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Q. How does the methylphenoxy substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Computational studies (DFT, e.g., B3LYP/6-31G*) reveal that the electron-donating methyl group increases aromatic ring electron density, enhancing nucleophilic substitution at the para position. Hammett constants (σ≈-0.17) predict faster SNAr kinetics compared to unsubstituted analogs. Experimental validation via kinetic profiling (e.g., competition experiments with nitroarenes) is recommended .

Q. What methodologies are recommended for analyzing trace-level degradation products in long-term stability studies?

  • Use UPLC-QTOF-MS with charged aerosol detection (CAD) for non-UV-active degradants. Forced degradation (heat, light, oxidation) identifies major pathways:

  • Oxidative : N-oxide formation (Δ m/z +16).
  • Hydrolytic : Cleavage of the ether bond to yield 2-methylphenol and 4-aminophenol.
    Quantify using a validated stability-indicating method with ≤0.1% reporting thresholds .

Methodological Resources

  • Synthetic Protocols : Reference Ullmann coupling optimizations in J. Org. Chem. (e.g., ligand screening for Cu-catalyzed reactions) .
  • Analytical Workflows : Follow ICH Q2(R1) guidelines for HPLC method validation, including robustness testing for column lot variability .
  • Computational Tools : Use PubChem’s 3D conformer database (CID 135871623 ) for docking studies against target receptors like serotonin transporters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.